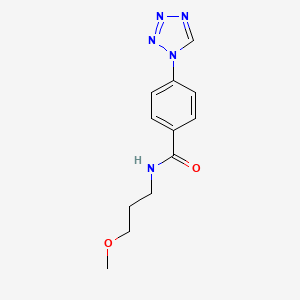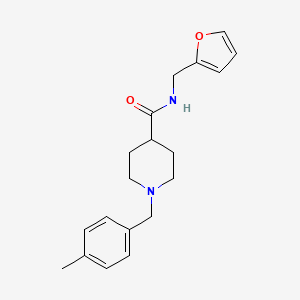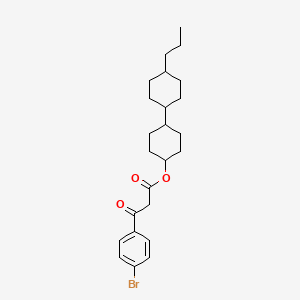
5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in drug discovery, as well as in the development of new materials and technologies. In
科学研究应用
5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been investigated for its potential applications in the development of new materials and technologies, such as OLEDs and solar cells.
作用机制
The mechanism of action of 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to bind to certain receptors in the body, such as the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects:
5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in the body. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. In addition, 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to improve cognitive function and memory in animal studies.
实验室实验的优点和局限性
One advantage of using 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its relatively low toxicity and high solubility in various solvents. This compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one limitation of using this compound is its limited stability under certain conditions, such as exposure to light and air.
未来方向
There are many potential future directions for research on 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, such as cancer and Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new materials and technologies. Other potential future directions include the investigation of the pharmacokinetics and pharmacodynamics of this compound, as well as the exploration of its potential interactions with other drugs and compounds.
合成方法
The synthesis of 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of diphenylmethane with 4-methoxybenzohydrazide in the presence of phosphorus oxychloride, or through the reaction of 4-methoxybenzohydrazide with benzaldehyde in the presence of acetic anhydride and phosphoric acid. The yield of this compound can be improved through optimization of the reaction conditions, such as temperature, time, and reagent ratios.
属性
IUPAC Name |
5-benzhydryl-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-25-19-14-12-18(13-15-19)21-23-22(26-24-21)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKWSWPHVXXYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5138058.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5138068.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5138074.png)
![3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5138081.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5138109.png)
![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)
![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)
![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)

